molecular formula C12H17NO2S B2913451 N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide CAS No. 1795493-60-5

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2913451
CAS No.: 1795493-60-5
M. Wt: 239.33
InChI Key: IXBKIORZDMXEFN-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that features a cyclopropyl group, a hydroxypropyl group, and a thiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the cyclopropyl group: Starting with a suitable cyclopropane precursor.

    Introduction of the hydroxypropyl group: This could be achieved through a reaction such as hydroboration-oxidation.

    Attachment of the thiophenyl group: This might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the acetamide backbone: This could be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane).

    Substitution: Conditions involving electrophiles such as halogens or nitro groups.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted thiophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)-2-(thiophen-3-yl)acetamide: Lacks the cyclopropyl group.

    N-(2-cyclopropyl-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide: Has a different hydroxyalkyl chain length.

    N-(2-cyclopropyl-2-hydroxypropyl)-2-(phenyl)acetamide: Has a phenyl group instead of a thiophenyl group.

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of its cyclopropyl, hydroxypropyl, and thiophenyl groups, which confer specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(15,10-2-3-10)8-13-11(14)6-9-4-5-16-7-9/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKIORZDMXEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CSC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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